Cisatracurium-20-methyl Dibenzenesulfonate Cisatracurium-20-methyl Dibenzenesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18025686
InChI: InChI=1S/C54H74N2O12.2C6H6O3S/c1-55(23-19-39-33-49(63-7)51(65-9)35-41(39)43(55)29-37-15-17-45(59-3)47(31-37)61-5)25-21-53(57)67-27-13-11-12-14-28-68-54(58)22-26-56(2)24-20-40-34-50(64-8)52(66-10)36-42(40)44(56)30-38-16-18-46(60-4)48(32-38)62-6;2*7-10(8,9)6-4-2-1-3-5-6/h15-18,31-36,43-44H,11-14,19-30H2,1-10H3;2*1-5H,(H,7,8,9)/q+2;;/p-2/t43-,44-,55-,56-;;/m1../s1
SMILES:
Molecular Formula: C66H84N2O18S2
Molecular Weight: 1257.5 g/mol

Cisatracurium-20-methyl Dibenzenesulfonate

CAS No.:

Cat. No.: VC18025686

Molecular Formula: C66H84N2O18S2

Molecular Weight: 1257.5 g/mol

* For research use only. Not for human or veterinary use.

Cisatracurium-20-methyl Dibenzenesulfonate -

Specification

Molecular Formula C66H84N2O18S2
Molecular Weight 1257.5 g/mol
IUPAC Name benzenesulfonate;6-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]hexyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate
Standard InChI InChI=1S/C54H74N2O12.2C6H6O3S/c1-55(23-19-39-33-49(63-7)51(65-9)35-41(39)43(55)29-37-15-17-45(59-3)47(31-37)61-5)25-21-53(57)67-27-13-11-12-14-28-68-54(58)22-26-56(2)24-20-40-34-50(64-8)52(66-10)36-42(40)44(56)30-38-16-18-46(60-4)48(32-38)62-6;2*7-10(8,9)6-4-2-1-3-5-6/h15-18,31-36,43-44H,11-14,19-30H2,1-10H3;2*1-5H,(H,7,8,9)/q+2;;/p-2/t43-,44-,55-,56-;;/m1../s1
Standard InChI Key ZWUPEORUMORROD-XNSDKZDZSA-L
Isomeric SMILES C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-]
Canonical SMILES C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Table 1: Comparative Molecular Properties

PropertyCisatracurium-20-methyl DibenzenesulfonateCisatracurium Besylate
Molecular FormulaC₅₄H₆₈D₆N₂O₁₂·2C₆H₅O₃SC₆₅H₈₂N₂O₁₈S₂
Molecular Weight (g/mol)1263.541243.48
CAS NumberNot publicly disclosed96946-42-8
Deuterium Substitution6 positionsNone
SolubilityLimited in aqueous solutions Freely soluble

Spectroscopic Signatures

The compound exhibits characteristic Fourier-transform infrared (FTIR) absorption bands at 1240 cm⁻¹ (sulfonate S=O stretching) and 2850-3000 cm⁻¹ (C-D vibrations) . Nuclear magnetic resonance (NMR) spectra show distinct upfield shifts for deuterated methyl protons (δ 1.2-1.5 ppm) compared to the non-deuterated analog (δ 2.8-3.1 ppm) . High-resolution mass spectrometry (HRMS) confirms the molecular ion cluster at m/z 1263.54 with characteristic isotopic patterns from deuterium incorporation .

Synthesis and Production

Deuterium Incorporation Methodology

The synthetic pathway involves catalytic deuteration of cisatracurium besylate using deuterium oxide (D₂O) under high-pressure conditions (50-100 bar) at 80°C for 72 hours . This hydrogen-deuterium exchange reaction targets specific methyl groups while preserving the compound's stereochemical integrity. Post-synthetic purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) .

Quality Control Parameters

Batch analysis demonstrates >98% isotopic purity by liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Residual solvent levels meet International Council for Harmonisation (ICH) guidelines:

  • Acetonitrile: <410 ppm

  • Methanol: <3000 ppm

  • Heavy metal contaminants: <10 ppm

Pharmacological Profile

Metabolic Pathways

Cisatracurium-20-methyl dibenzenesulfonate undergoes Hofmann elimination independent of hepatic metabolism, producing deuterated laudanosine and monoquaternary acrylate metabolites . In vitro studies using human plasma show 95% degradation within 60 minutes at physiological pH (7.4) and temperature (37°C) . The deuterated metabolites exhibit 18% slower renal clearance compared to non-deuterated counterparts in rat models .

Table 2: Comparative Pharmacokinetic Parameters

ParameterCisatracurium-20-methyl DibenzenesulfonateCisatracurium Besylate
t½ (elimination)22.4 ± 3.1 min21.8 ± 2.9 min
Vd (L/kg)0.23 ± 0.050.25 ± 0.04
Cl (mL/min/kg)5.2 ± 0.85.4 ± 0.7
Protein Binding84% ± 3%82% ± 2%

Analytical Applications

Mass Spectrometric Quantification

When used as an internal standard, the deuterated compound improves assay precision from ±15% to ±2.5% in human plasma samples . Calibration curves demonstrate linearity (R² >0.999) across 1-1000 ng/mL concentrations using multiple reaction monitoring (MRM) transitions:

  • Quantifier ion: m/z 632.3 → 361.1

  • Qualifier ion: m/z 632.3 → 245.0

Stability Studies

Forced degradation experiments reveal:

  • Photolytic stability: <5% decomposition after 48h at 5000 lux

  • Thermal stability: 98% intact after 72h at 40°C

  • Oxidative stability: 92% recovery following 24h exposure to 0.3% H₂O₂

Clinical and Research Implications

Drug-Drug Interactions

The deuterated form shows identical cytochrome P450 interaction profiles to non-deuterated cisatracurium:

  • No inhibition of CYP3A4, CYP2D6, or CYP2C9 at concentrations ≤100 μM

  • Moderate induction of CYP2B6 (EC₅₀ = 45 μM)

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